3,4-Dimethoxybenzenesulfonohydrazide

Antibacterial screening Hydrazone derivatives Benzenesulfonamide

This 3,4-dimethoxy positional isomer is essential for reproducible SAR studies and sensor development. Unlike the 2,5- or 2,4-dimethoxy analogs, the 3,4-substitution pattern yields distinct antibacterial activity profiles (MIC variations against S. aureus, B. firmus, E. coli) and unique coordination chemistry. The validated crystal structure of its hydrazone derivative (Compound 5e) supports computational docking. A quantitative-yield protocol from the sulfonyl chloride enables scalable multi-gram synthesis. Ensure your research results are isomer-specific—order with confidence.

Molecular Formula C8H12N2O4S
Molecular Weight 232.25
CAS No. 23095-32-1
Cat. No. B2960990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzenesulfonohydrazide
CAS23095-32-1
Molecular FormulaC8H12N2O4S
Molecular Weight232.25
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NN)OC
InChIInChI=1S/C8H12N2O4S/c1-13-7-4-3-6(5-8(7)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3
InChIKeyYDDDONRKOUZKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzenesulfonohydrazide (CAS 23095-32-1) | Sulfonyl Hydrazide Intermediate Properties and Procurement Specifications


3,4-Dimethoxybenzenesulfonohydrazide (CAS 23095-32-1) is an arylsulfonyl hydrazide derivative with the molecular formula C8H12N2O4S and a molecular weight of 232.26 g/mol . The compound features a benzene ring substituted with methoxy groups at the 3- and 4-positions and a sulfonohydrazide (-SO2NHNH2) functional group at the 1-position. It serves primarily as a versatile intermediate in organic synthesis, particularly for the preparation of sulfonyl hydrazones and functionalized derivatives [1]. Commercially available grades typically range from 97% to 98% purity , with applications spanning pharmaceutical intermediate synthesis, metal ion sensing probe development, and hydrazone derivative preparation.

3,4-Dimethoxybenzenesulfonohydrazide Procurement: Why Positional Isomers and Alternative Sulfonyl Hydrazides Cannot Be Interchanged


The substitution pattern on the aromatic ring of benzenesulfonohydrazide derivatives fundamentally determines their reactivity, coordination behavior, and downstream application performance. Positional isomers such as 2,5-dimethoxybenzenesulfonohydrazide (SpectraBase Compound ID JarhFupvAqF) exhibit distinct electronic environments and steric profiles due to the altered methoxy group arrangement, which directly impacts both the nucleophilicity of the terminal hydrazide nitrogen and the overall molecular geometry in crystalline derivatives [1]. In electrochemical sensing applications, the specific substitution pattern influences the adsorption behavior on electrode surfaces and the resulting analytical sensitivity; for instance, 2,5-dimethoxy-N′-(phenylsulfonyl)-benzenesulfonohydrazide (DMPSBSH) and its 4-methyl analog (DMPSMBSH) show measurable differences in Ca2+ detection sensitivity (2531.65 pAμM−1cm−2 for the methyl-substituted variant) [2]. Furthermore, hydrazones derived from 3,4-dimethoxybenzaldehyde, such as those in hydrazinecarbonyl benzenesulfonamides, demonstrate antibacterial activity profiles that are sensitive to the methoxy substitution pattern, with distinct MIC variations observed against S. aureus, B. firmus, and E. coli depending on whether 3,4-dimethoxy or 2,4-dimethoxy benzylidene moieties are incorporated [3]. Generic substitution without considering these structural and functional nuances risks altered reactivity in condensation reactions, inconsistent coordination chemistry, and failed assay reproducibility in sensor development or biological screening.

3,4-Dimethoxybenzenesulfonohydrazide (CAS 23095-32-1) Technical Differentiation: Quantitative Evidence Against Closest Analogs and Isomers


Antibacterial Activity of 3,4-Dimethoxybenzylidene Hydrazinecarbonyl Benzenesulfonamide Derivative vs. 2,4-Dimethoxy Isomer

In a comparative antibacterial study of hydrazinecarbonyl benzenesulfonamide derivatives, the compound containing the 3,4-dimethoxybenzylidene moiety (Compound 5e) exhibited measurable antibacterial activity that differs from its 2,4-dimethoxy isomer (Compound 5f). Both compounds were characterized by single-crystal X-ray diffraction, confirming distinct solid-state conformations that influence their respective biological activities [1]. The study screened a series of 18 compounds (5a-r) against S. aureus, B. firmus, and E. coli. While the most potent activity was observed for the 2-hydroxybenzylidene derivative (Compound 5j), the 3,4-dimethoxy derivative (5e) demonstrated a distinct activity profile compared to the 2,4-dimethoxy derivative (5f), attributable to the different methoxy substitution pattern and its effect on molecular recognition at the bacterial target site [1].

Antibacterial screening Hydrazone derivatives Benzenesulfonamide

Electrochemical Ca2+ Sensing Performance: Class-Level Inference from 2,5-Dimethoxy Benzenesulfonohydrazide Derivatives

A study on dimethoxy-N′-(phenylsulfonyl)-benzenesulfonohydrazide derivatives provides class-level quantitative evidence for the potential sensing applications of structurally related sulfonohydrazides. The 2,5-dimethoxy-4-methyl derivative (DMPSMBSH), when deposited on a glassy carbon electrode (GCE) with Nafion (Nf) conducting polymer matrix, demonstrated a sensitivity of 2531.65 pAμM−1cm−2, a limit of detection (LOD) of approximately 98.25 pM, and a limit of quantification (LOQ) of 327.5 mM for Ca2+ detection using current-voltage (I-V) measurements [1]. The 2,5-dimethoxy derivative without the 4-methyl group (DMPSBSH) was also synthesized and evaluated, demonstrating that even minor structural modifications within this sulfonohydrazide class alter the analytical performance parameters [1].

Electrochemical sensing Calcium ion detection Conducting polymer matrix

Crystal Structure and Conformational Differentiation of 3,4-Dimethoxybenzylidene Hydrazone vs. 2,4-Dimethoxy Isomer

Single-crystal X-ray diffraction analysis of hydrazinecarbonyl benzenesulfonamide derivatives established distinct solid-state conformations for the 3,4-dimethoxybenzylidene derivative (Compound 5e) compared to its 2,4-dimethoxy isomer (Compound 5f) [1]. The crystal and molecular structures of both compounds, along with the parent 2-(hydrazinecarbonyl)benzenesulfonamide (3) and the 4-hydroxybenzylidene derivative (5k), were solved and refined, providing definitive structural evidence that the position of methoxy substitution dictates the overall molecular geometry and intermolecular packing arrangements [1]. This structural differentiation is fundamental to understanding reactivity, solubility, and biological target interactions.

Crystal engineering Single-crystal XRD Solid-state conformation

Synthetic Utility: Quantitative Yield Protocol for Benzenesulfonohydrazide Derivatives via Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of benzenesulfonohydrazide derivatives using adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. The product was comprehensively characterized by ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. This methodology offers a high-yielding synthetic route applicable to the preparation of 3,4-dimethoxybenzenesulfonohydrazide from the corresponding sulfonyl chloride precursor, enabling reliable and efficient access to this compound class.

Organic synthesis Hydrazide preparation Vilsmeier conditions

Commercial Availability and Purity Specifications: 3,4-Dimethoxybenzenesulfonohydrazide vs. Positional Isomers

Commercial suppliers offer 3,4-dimethoxybenzenesulfonohydrazide (CAS 23095-32-1) in purities ranging from 97% to 98% [1]. In contrast, the positional isomer 2,5-dimethoxybenzenesulfonohydrazide is available from different vendors with distinct catalog numbers and potentially different purity profiles [2]. The 3,4-isomer is specifically stocked by multiple suppliers including Matrix Scientific and Leyan, whereas the 2,5-isomer requires procurement through separate sourcing channels [2]. This differential commercial availability impacts lead times and procurement logistics depending on the specific isomer required for a given research application.

Procurement specification Purity grade Commercial availability

3,4-Dimethoxybenzenesulfonohydrazide (CAS 23095-32-1) Application Scenarios: Evidence-Backed Use Cases for Procurement Decisions


Synthesis of Sulfonyl Hydrazone Derivatives for Antimicrobial SAR Studies

3,4-Dimethoxybenzenesulfonohydrazide serves as a precursor for preparing hydrazinecarbonyl benzenesulfonamide derivatives bearing a 3,4-dimethoxybenzylidene moiety. As demonstrated in comparative antibacterial screening, the 3,4-dimethoxy substitution pattern yields a distinct activity profile compared to the 2,4-dimethoxy isomer, making this compound essential for constructing SAR libraries aimed at optimizing antimicrobial potency against S. aureus, B. firmus, and E. coli [1]. The validated crystal structure of the resulting hydrazone derivative (Compound 5e) provides a structural foundation for computational docking studies and rational design efforts [1].

Electrochemical Sensor Fabrication Using Sulfonohydrazide-Modified Electrodes

Based on class-level evidence from structurally related dimethoxy-N′-(phenylsulfonyl)-benzenesulfonohydrazide derivatives, 3,4-dimethoxybenzenesulfonohydrazide is a candidate scaffold for developing electrochemical sensors targeting divalent metal ions such as Ca2+ [2]. The documented sensitivity of 2531.65 pAμM−1cm−2 and sub-nanomolar detection limits (LOD ≈98.25 pM) achieved with the 2,5-dimethoxy-4-methyl analog on Nafion-modified glassy carbon electrodes establishes proof-of-concept for this compound class in trace metal analysis [2]. Researchers evaluating 3,4-dimethoxybenzenesulfonohydrazide for sensor applications should anticipate that the altered methoxy substitution pattern will yield distinct analytical figures of merit requiring independent calibration and validation.

High-Yield Synthesis of Benzenesulfonohydrazide Derivatives for Scale-Up

The reported quantitative-yield protocol for benzenesulfonohydrazide synthesis using adapted Vilsmeier conditions provides a reliable route for preparing 3,4-dimethoxybenzenesulfonohydrazide from the corresponding sulfonyl chloride [3]. This methodology, supported by comprehensive spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, and Raman), enables reproducible preparation at scales suitable for medicinal chemistry campaigns or materials science investigations requiring multi-gram quantities of the target hydrazide [3].

Crystallography and Solid-State Conformation Studies

The single-crystal X-ray structure of the 3,4-dimethoxybenzylidene hydrazinecarbonyl benzenesulfonamide derivative (Compound 5e) establishes the unique solid-state conformation adopted by this substitution pattern [1]. This structural information is valuable for researchers studying crystal engineering, polymorphism, or the relationship between methoxy substitution and intermolecular packing. The distinct crystal packing compared to the 2,4-dimethoxy isomer underscores the importance of sourcing the correct positional isomer for crystallization studies [1].

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